molecular formula C7H9ClN2O2 B8364748 2-Chloromethyl-3,5-dimethoxy-pyrazine

2-Chloromethyl-3,5-dimethoxy-pyrazine

Cat. No.: B8364748
M. Wt: 188.61 g/mol
InChI Key: UGDFAAADQOXVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazine derivatives are nitrogen-containing heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry. This article focuses on comparing 2-Chloromethyl-3,5-dimethoxy-pyrazine—a compound featuring a pyrazine core with a chloromethyl group at position 2 and methoxy groups at positions 3 and 5—with structurally similar pyrazine analogs.

  • 2-Chloro-3,5-dimethylpyrazine (CAS 38557-72-1)
  • 2-Methoxy-3,5-dimethylpyrazine (CAS 92508-08-2)
  • 2-Ethyl-3,5-dimethylpyrazine (CAS 55031-15-7)

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-(chloromethyl)-3,5-dimethoxypyrazine

InChI

InChI=1S/C7H9ClN2O2/c1-11-6-4-9-5(3-8)7(10-6)12-2/h4H,3H2,1-2H3

InChI Key

UGDFAAADQOXVME-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C(=N1)OC)CCl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • 2-Chloromethyl-3,5-dimethoxy-pyrazine : Combines a reactive chloromethyl group (electron-withdrawing) with methoxy groups (electron-donating). This mix may enhance electrophilic reactivity while stabilizing the aromatic ring.
  • 2-Chloro-3,5-dimethylpyrazine : Features a chloro group (electron-withdrawing) and methyl groups (electron-donating), making it reactive in nucleophilic substitutions .
  • 2-Methoxy-3,5-dimethylpyrazine : Contains methoxy and methyl groups, favoring stability and applications in flavor chemistry due to low reactivity .
  • 2-Ethyl-3,5-dimethylpyrazine : Substituted with ethyl and methyl groups, offering hydrophobicity and volatility suitable for food additives .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
2-Chloro-3,5-dimethylpyrazine C₆H₇ClN₂ 142.59 Higher polarity due to Cl; used as a synthetic intermediate
2-Methoxy-3,5-dimethylpyrazine C₇H₁₀N₂O 138.17 Moderate volatility; analyzed via GC-MS
2-Ethyl-3,5-dimethylpyrazine C₈H₁₂N₂ 136.20 Low water solubility; FEMA 3150 flavoring agent

Chemical Reactivity

  • Chlorine-containing analogs : The chloro group in 2-Chloro-3,5-dimethylpyrazine facilitates nucleophilic substitution, making it valuable in cross-coupling reactions (e.g., palladium-catalyzed processes) .
  • Methoxy derivatives : Methoxy groups enhance stability, favoring applications in photophysical materials (e.g., luminescent compounds) .
  • Ethyl-substituted analogs : Ethyl groups increase hydrophobicity, optimizing these compounds for flavor and fragrance industries .

Industrial and Pharmaceutical Uses

  • 2-Methoxy-3,5-dimethylpyrazine: Used in flavor formulations (e.g., roasted or nutty notes) and analyzed via gas chromatography .
  • 2-Ethyl-3,5-dimethylpyrazine : Approved as a food additive (FEMA 3150) for meaty or earthy flavors .
  • Chloro derivatives : Serve as intermediates in drug synthesis, such as sodium channel blockers (e.g., ) .

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